
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate is a compound that falls within the broader category of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of interest due to their diverse range of biological activities and their use in pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. One such method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to yield a novel intermediate, α-bromo-α-formylacetate hemiacetal. This intermediate can then cyclize with thioureas to afford 2-aminothiazole-5-carboxylates in high yields . Another approach to synthesizing substituted ethyl 5-aminothiazole-4-carboxylates is reported through a Strecker reaction involving thioamides, ethyl glyoxylate, acetyl chloride, and aqueous sodium cyanide .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined using X-ray crystallography, revealing a monoclinic space group and specific unit cell parameters . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was elucidated, showing two independent molecules in the asymmetric unit with intramolecular and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, the photochemical reaction between ethyl 2-iodothiazole-5-carboxylate and benzene yields ethyl 3-phenylisothiazole-4-carboxylate, demonstrating the reactivity of halothiazoles under photochemical conditions . Additionally, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester involves N1-arylation and conversion to diethylamide, showcasing the versatility of thiazole derivatives in forming various heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be studied through computational and experimental methods. Quantum chemical computational studies provide insights into the optimized molecular geometry, vibrational frequencies, and NMR shift values, as seen in the study of a triazol carboxylic acid ethyl ester . The photophysical properties of thiazole derivatives, such as absorption and fluorescence, are influenced by π→π* transitions and can be studied using UV-Vis and fluorescence spectroscopy . Additionally, the solubility and reactivity of these compounds can be influenced by the polarity of the solvent, as indicated by the energetic behavior of the title compound in different solvent media .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Compound Modification
Research on thiazole derivatives, including compounds similar to "Ethyl 5-bromo-2-cyclopropylthiazole-4-carboxylate," has focused on synthetic modifications to explore their chemical properties and potential applications. For instance, Desai et al. (2019) discuss the synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate for antimicrobial study, highlighting the importance of thiazole derivatives in developing antimicrobial agents Desai, Bhatt, & Joshi, 2019.
Development of Fluorescent Probes
Wang et al. (2017) designed and synthesized a colorimetric and ratiometric fluorescent probe based on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the rapid, sensitive, and selective detection of biothiols in physiological media. This work underscores the utility of thiazole derivatives in creating tools for biological and chemical sensing Wang, Zhu, Jiang, Hua, Na, & Li, 2017.
Antioxidant Activity Evaluation
A study by Ghanbari Pirbasti et al. (2016) synthesized 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole derivatives and evaluated their antioxidant activities. The study illustrates the potential of cyclopropyl and fluorophenyl substituted thiazole derivatives in acting as potent antioxidant agents Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016.
Eigenschaften
IUPAC Name |
ethyl 5-bromo-2-cyclopropyl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-2-13-9(12)6-7(10)14-8(11-6)5-3-4-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUNWADDTYMNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2CC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)
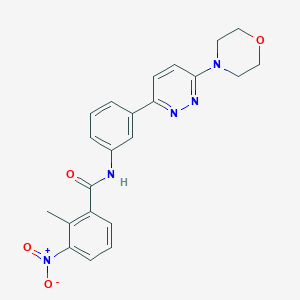
![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)
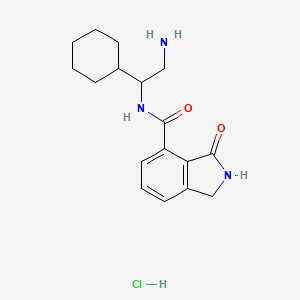
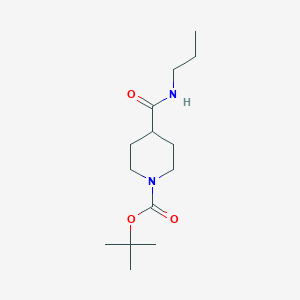
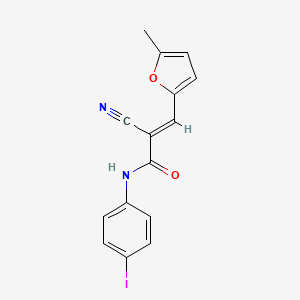

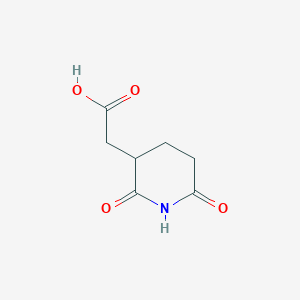
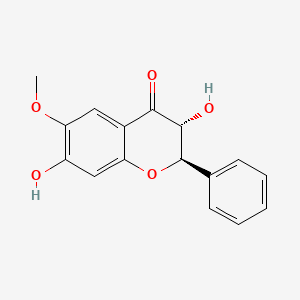
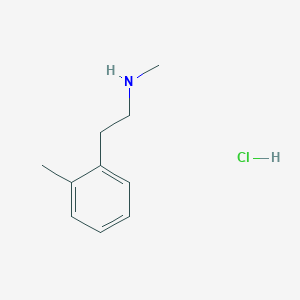
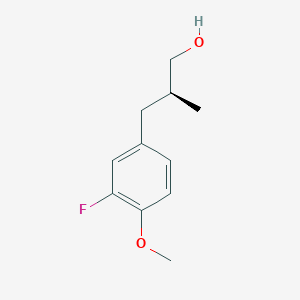
![3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid](/img/structure/B2527451.png)
![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)